molecular formula C13H26Si2 B14288059 (Bicyclo[4.1.0]hept-2-ene-7,7-diyl)bis(trimethylsilane) CAS No. 115168-07-5

(Bicyclo[4.1.0]hept-2-ene-7,7-diyl)bis(trimethylsilane)

Cat. No.: B14288059
CAS No.: 115168-07-5
M. Wt: 238.52 g/mol
InChI Key: VYTIJFZINLUVBF-UHFFFAOYSA-N
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Description

(Bicyclo[410]hept-2-ene-7,7-diyl)bis(trimethylsilane) is a unique organosilicon compound characterized by its bicyclic structure and the presence of two trimethylsilane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Bicyclo[4.1.0]hept-2-ene-7,7-diyl)bis(trimethylsilane) typically involves the reaction of bicyclo[4.1.0]hept-2-ene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as distillation or chromatography.

Industrial Production Methods

On an industrial scale, the production of (Bicyclo[4.1.0]hept-2-ene-7,7-diyl)bis(trimethylsilane) may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(Bicyclo[4.1.0]hept-2-ene-7,7-diyl)bis(trimethylsilane) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silyl-substituted alkanes.

    Substitution: The trimethylsilane groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the use of strong nucleophiles or electrophiles, depending on the desired product.

Major Products

The major products formed from these reactions include silanols, siloxanes, and various silyl-substituted derivatives, which can be further utilized in organic synthesis and materials science.

Scientific Research Applications

(Bicyclo[4.1.0]hept-2-ene-7,7-diyl)bis(trimethylsilane) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound can be used in the modification of biomolecules to enhance their stability and functionality.

    Industry: It is used in the production of advanced materials, such as silicone-based coatings and adhesives.

Mechanism of Action

The mechanism by which (Bicyclo[4.1.0]hept-2-ene-7,7-diyl)bis(trimethylsilane) exerts its effects involves the interaction of the trimethylsilane groups with various molecular targets. These interactions can lead to changes in the physical and chemical properties of the target molecules, enhancing their reactivity and stability. The bicyclic structure of the compound also plays a role in its unique reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-2-ene: Known for its use in polymerization reactions.

    Bicyclo[2.2.1]hept-2-ene, 1,7,7-trimethyl-: Used in the synthesis of various organic compounds.

    3,7,7-trimethylbicyclo[4.1.0]hept-2-ene: Another bicyclic compound with similar structural features.

Uniqueness

(Bicyclo[4.1.0]hept-2-ene-7,7-diyl)bis(trimethylsilane) is unique due to the presence of two trimethylsilane groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound in the synthesis of advanced materials and complex organic molecules.

Properties

CAS No.

115168-07-5

Molecular Formula

C13H26Si2

Molecular Weight

238.52 g/mol

IUPAC Name

trimethyl-(7-trimethylsilyl-7-bicyclo[4.1.0]hept-2-enyl)silane

InChI

InChI=1S/C13H26Si2/c1-14(2,3)13(15(4,5)6)11-9-7-8-10-12(11)13/h7,9,11-12H,8,10H2,1-6H3

InChI Key

VYTIJFZINLUVBF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1(C2C1C=CCC2)[Si](C)(C)C

Origin of Product

United States

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